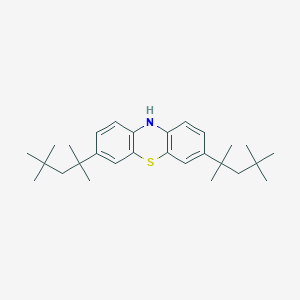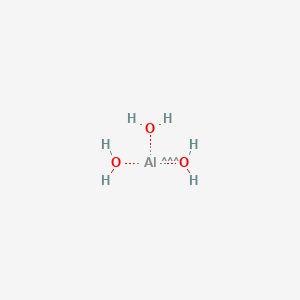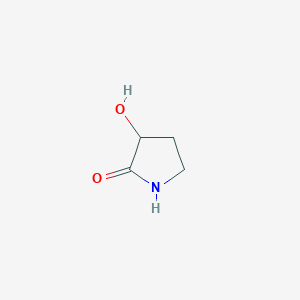
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide, commonly known as DMTF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.29 g/mol. In
作用机制
The mechanism of action of DMTF is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. DMTF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. DMTF has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
生化和生理效应
DMTF has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that DMTF inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DMTF has also been shown to have anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
DMTF has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DMTF has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on DMTF. One area of interest is the development of DMTF-based drugs for the treatment of cancer and inflammation. Another area of interest is the use of DMTF as a building block for the synthesis of novel polymers and materials. Additionally, more research is needed to fully understand the mechanism of action of DMTF and its potential applications in various fields.
合成方法
DMTF can be synthesized using a simple one-pot reaction between 2,4-dimethylphenylamine and trifluoroacetyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The yield of the reaction is typically high, and the purity of the product can be improved using recrystallization.
科学研究应用
DMTF has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DMTF has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In materials science, DMTF has been used as a building block for the synthesis of novel polymers and materials. In environmental science, DMTF has been studied as a potential pollutant and its degradation products have been investigated.
属性
CAS 编号 |
14618-47-4 |
|---|---|
产品名称 |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
分子式 |
C10H10F3NO |
分子量 |
217.19 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C10H10F3NO/c1-6-3-4-8(7(2)5-6)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
InChI 键 |
MFSPRVXZMOZECF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)C |
其他 CAS 编号 |
14618-47-4 |
同义词 |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



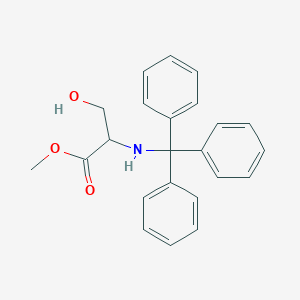
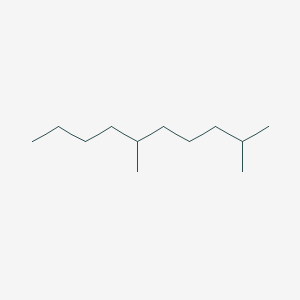
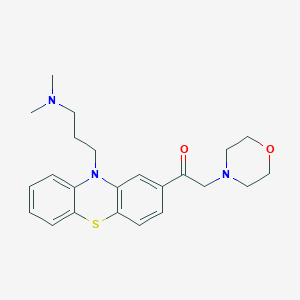
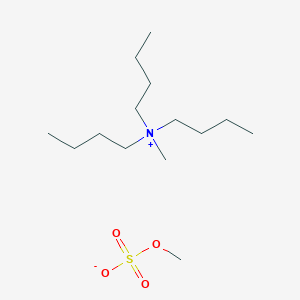
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
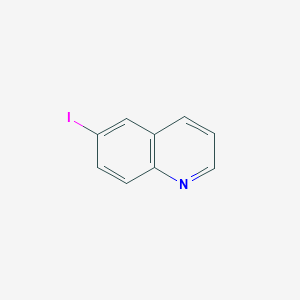
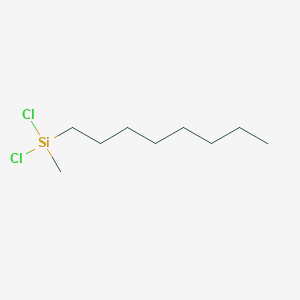
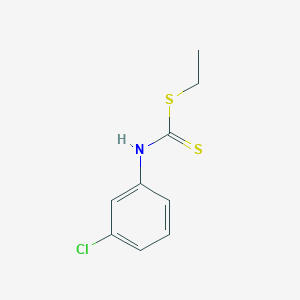
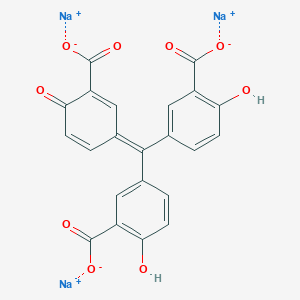
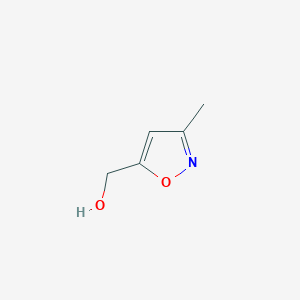
![1-[2-(Ethylphenylamino)ethyl]pyridinium chloride](/img/structure/B82125.png)
